molecular formula C13H9BrO B181533 4-Bromobenzophenone CAS No. 90-90-4

4-Bromobenzophenone

Cat. No.: B181533
CAS No.: 90-90-4
M. Wt: 261.11 g/mol
InChI Key: KEOLYBMGRQYQTN-UHFFFAOYSA-N
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Description

4-Bromobenzophenone is an organic compound with the chemical formula C13H9BrO. It is a derivative of benzophenone, where a bromine atom is substituted at the para position of one of the phenyl rings. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

4-Bromobenzophenone is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action for 4-Bromobenzophenone primarily involves the electrophilic substitution mechanism facilitated by the acylium ion .

Safety and Hazards

4-Bromobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride. The reaction is carried out in a solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified by recrystallization from light petroleum .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or other strong bases.

    Reduction: Hydrogen gas with a palladium catalyst.

    Coupling: Palladium-catalyzed cross-coupling reactions.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 4-Bromo-1,2-diphenylethanol.

    Coupling: Various biaryl compounds.

Comparison with Similar Compounds

    Benzophenone: The parent compound without the bromine substitution.

    4,4’-Dibromobenzophenone: A derivative with two bromine atoms.

    2-Bromobenzophenone: A positional isomer with the bromine atom at the ortho position.

Uniqueness: 4-Bromobenzophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The para-substitution makes it more suitable for certain types of reactions compared to its ortho or meta isomers .

Properties

IUPAC Name

(4-bromophenyl)-phenylmethanone
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InChI

InChI=1S/C13H9BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KEOLYBMGRQYQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9BrO
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DSSTOX Substance ID

DTXSID0075366
Record name 4-Bromobenzophenone
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Molecular Weight

261.11 g/mol
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Physical Description

White odorless powder; [Alfa Aesar MSDS]
Record name 4-Bromobenzophenone
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CAS No.

90-90-4
Record name 4-Bromobenzophenone
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Record name Benzophenone, 4-bromo-
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Record name 4-Bromobenzophenone
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Synthesis routes and methods

Procedure details

A solution of 48% aqueous HBr (2.31 ml, 20 mmol) dissolved in DMSO (25 ml) was added dropwise to a solution of 4-aminobenzophenone (0.986 g, 5 mmol) in a mixture of 25 ml of DMSO and KNO2 (0.851 g, 10 mmol) at 35° C. with agitation. The added mixture was stirred at 35° C. for 10 minutes, and then transferred to a solution containing K2CO3 (5 g) in 100 ml ice-water. The reaction mixture was then taken up in ether, and then the ethereal extracts were washed with water and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure gave the crude 4-bromobenzophenone. The crude product was further purified by column chromatography to obtain 4-bromobenzophenone. The yield determined by gas chromatography was 72% (based on decane as an internal standard).
Name
Quantity
2.31 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.986 g
Type
reactant
Reaction Step Two
[Compound]
Name
KNO2
Quantity
0.851 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Bromobenzophenone?

A1: The molecular formula of this compound is C13H9BrO, and its molecular weight is 261.11 g/mol.

Q2: Does this compound exhibit polymorphism?

A2: Yes, this compound exists in two known polymorphs: a monoclinic form (M-form) and a triclinic form (T-form) [, , ]. The M-form is considered the stable polymorph, crystallizing from 2-propanol solutions or via gradient sublimation. The T-form is metastable and has been obtained through a modified Bridgman-Stockbarger method [].

Q3: How do the physical properties of the two this compound polymorphs differ?

A3: The M-form belongs to the monoclinic P21/c space group and has a melting point (Tm) of 355.2 K. The T-form belongs to the triclinic P-1 space group and has a slightly lower Tm of 354 K [].

Q4: Are there any spectroscopic techniques used to study this compound?

A4: Yes, researchers have utilized various spectroscopic methods to investigate this compound. These include X-ray powder diffraction for structural characterization [], low-frequency Raman spectroscopy to study the effect of temperature on its polymorphs [], and transient absorption spectroscopy to observe the behavior of its ketyl radicals in excited states [].

Q5: How is this compound used in organic synthesis?

A5: this compound serves as a versatile building block in organic synthesis. For example, it can undergo McMurry coupling reactions to produce 2,3-bis(4-bromophenyl)-2-butenes []. It can also be used in the synthesis of photoactivatable analogs of lysophosphatidic acid, which are valuable tools for studying lipid-protein interactions [].

Q6: Can this compound participate in cross-coupling reactions?

A6: Yes, this compound has been successfully employed in palladium-catalyzed cross-coupling reactions with arylboronic acids, demonstrating its utility in forming carbon-carbon bonds []. This reaction is highly efficient, achieving remarkable turnover numbers, especially when using cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane as a ligand for the palladium catalyst [].

Q7: Does this compound play a role in environmental science?

A7: Interestingly, this compound has been identified as a potential priming agent for stimulating the microbial dechlorination of polychlorinated biphenyls (PCBs) in contaminated sediments []. This finding suggests a possible bioremediation strategy for these persistent environmental pollutants.

Q8: What happens when this compound is exposed to light?

A8: Upon light irradiation, this compound undergoes photochemical reactions, generating radical pairs []. The dynamics of these radical pairs, influenced by factors like heavy atom substitutions and the surrounding environment, have been studied using techniques like optical detected ESR [].

Q9: How does the presence of a bromine atom influence the photochemical behavior of this compound?

A9: The bromine atom, being a heavy atom, introduces significant spin-orbit coupling, which impacts the intersystem crossing rates and overall dynamics of the photochemically generated radical pairs [].

Q10: What are the key structural features of crystalline this compound?

A10: In the crystal lattice of both polymorphs, this compound molecules are stabilized by weak hydrogen bonds, primarily of the C–H…π type. These interactions occur between the aromatic rings of neighboring molecules [].

Q11: How does temperature affect the crystal structure of this compound?

A11: Studies have shown a strong temperature dependence of lattice constants and weak bond distances in the monoclinic form of this compound []. This suggests that the weak intermolecular interactions, particularly the C–H…π hydrogen bonds, contribute significantly to the thermal expansion behavior of this polymorph.

  • Applications in materials science: Exploring its potential in areas like nonlinear optics, considering its structural similarities to other NLO active materials [].

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